molecular formula C9H14ClNO4S B5057576 2-(3-Amino-4-methoxyphenyl)sulfonylethanol;hydrochloride CAS No. 19297-33-7

2-(3-Amino-4-methoxyphenyl)sulfonylethanol;hydrochloride

Cat. No.: B5057576
CAS No.: 19297-33-7
M. Wt: 267.73 g/mol
InChI Key: NJNCJGGZHLRPLU-UHFFFAOYSA-N
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Description

2-(3-Amino-4-methoxyphenyl)sulfonylethanol;hydrochloride is a chemical compound with the molecular formula C9H13NO4S. It is known for its unique structural properties, which include an amino group, a methoxy group, and a sulfonyl group attached to an ethanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-methoxyphenyl)sulfonylethanol;hydrochloride typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 3-methoxyaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonation: The amino group is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

    Ethanol Addition: Finally, ethanol is added to the sulfonyl group to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-methoxyphenyl)sulfonylethanol;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, sulfides, and various substituted phenyl derivatives .

Scientific Research Applications

2-(3-Amino-4-methoxyphenyl)sulfonylethanol;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-methoxyphenyl)sulfonylethanol;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Amino-4-methoxyphenyl)sulfonylethanol;hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its sulfonyl group, in particular, distinguishes it from many other similar compounds .

Properties

IUPAC Name

2-(3-amino-4-methoxyphenyl)sulfonylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S.ClH/c1-14-9-3-2-7(6-8(9)10)15(12,13)5-4-11;/h2-3,6,11H,4-5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNCJGGZHLRPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19297-33-7
Record name Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19297-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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